1-(3,5-Dimethylpiperidin-1-yl)-2-methylpropan-2-amine
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Overview
Description
1-(3,5-Dimethylpiperidin-1-yl)-2-methylpropan-2-amine is an organic compound that belongs to the class of piperidines Piperidines are heterocyclic amines that are commonly found in various natural and synthetic compounds This particular compound is characterized by its unique structure, which includes a piperidine ring substituted with dimethyl groups and a methylpropan-2-amine moiety
Preparation Methods
The synthesis of 1-(3,5-Dimethylpiperidin-1-yl)-2-methylpropan-2-amine can be achieved through several synthetic routes. One common method involves the alkylation of 3,5-dimethylpiperidine with 2-bromo-2-methylpropane in the presence of a strong base such as potassium tert-butoxide. The reaction is typically carried out in an aprotic solvent like tetrahydrofuran (THF) under reflux conditions .
Industrial production methods may involve the catalytic hydrogenation of pyridine derivatives to form piperidine intermediates, followed by subsequent alkylation and purification steps . These methods are optimized for large-scale production to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-(3,5-Dimethylpiperidin-1-yl)-2-methylpropan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield secondary amines.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where halogenated reagents can introduce different substituents.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and ethanol, as well as catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-(3,5-Dimethylpiperidin-1-yl)-2-methylpropan-2-amine involves its interaction with specific molecular targets and pathways. In biological systems, it may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in modulating synaptic transmission and neuronal signaling .
Comparison with Similar Compounds
1-(3,5-Dimethylpiperidin-1-yl)-2-methylpropan-2-amine can be compared with other similar compounds, such as:
Piperidine: A simpler structure with a six-membered ring containing one nitrogen atom.
3,5-Dimethylpiperidine: Similar to the compound but lacks the methylpropan-2-amine moiety.
1-(3,5-Dimethylpiperidin-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one: A compound with additional functional groups that exhibit different biological activities, such as antiplatelet effects.
Properties
Molecular Formula |
C11H24N2 |
---|---|
Molecular Weight |
184.32 g/mol |
IUPAC Name |
1-(3,5-dimethylpiperidin-1-yl)-2-methylpropan-2-amine |
InChI |
InChI=1S/C11H24N2/c1-9-5-10(2)7-13(6-9)8-11(3,4)12/h9-10H,5-8,12H2,1-4H3 |
InChI Key |
LKNODSQCBVNBAH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CN(C1)CC(C)(C)N)C |
Origin of Product |
United States |
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